1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole
Description
1-[4-(1,3-Thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole is a heterocyclic compound featuring a 2,3-dihydroindole core linked to a benzoyl group substituted at the para position with a thiazole ring via an oxygen bridge. The thiazole ring introduces sulfur and nitrogen heteroatoms, which may influence electronic properties and biological interactions. This compound’s structural hybridity positions it as a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and semi-saturated systems are pharmacologically relevant .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-17(20-11-9-13-3-1-2-4-16(13)20)14-5-7-15(8-6-14)22-18-19-10-12-23-18/h1-8,10,12H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFYIIELZPFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride to form a benzothiazole intermediate, which is then coupled with an indole derivative under specific reaction conditions . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole undergoes several types of chemical reactions:
Scientific Research Applications
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The thiazole ring can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The indole moiety can interact with DNA and proteins, disrupting cellular processes and leading to anticancer effects.
Comparison with Similar Compounds
4-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine
- Structure : Shares the 2,3-dihydroindole core but substitutes the benzoyl group with an acetyl moiety. The thiazole ring retains a 2-amine group.
- Molecular Weight : C₁₃H₁₂N₄OS (MW 280.33 g/mol) vs. target compound’s inferred formula C₁₈H₁₅N₂O₂S (MW 331.39 g/mol).
1-Methyl-2-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]-1H-indole
2-{[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Structure : Replaces the benzoyl-dihydroindole system with an isoindole-1,3-dione core and a benzofuran-thiazole hybrid.
- Key Differences : The isoindole dione introduces additional hydrogen-bonding sites, while the benzofuran-thiazole moiety may alter π-π stacking interactions compared to the target compound .
Comparative Approaches
Docking and Binding Interactions
- Target Compound : The benzoyl-thiazole group may engage in hydrophobic interactions, while the dihydroindole’s NH could participate in hydrogen bonding.
- Analogues : Compounds like 9c () with bromophenyl-thiazole substituents exhibit enhanced binding in docking studies due to halogen bonding, suggesting that halogenation of the thiazole ring in the target compound could modulate activity .
Solubility and Bioavailability
- Hydrophobic vs. Hydrophilic Groups : The target compound’s benzoyl group may limit aqueous solubility compared to morpholine-carbonyl derivatives () but could improve blood-brain barrier penetration for CNS targets .
Biological Activity
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole is a synthetic compound that combines a thiazole moiety with an indole structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its thiazole ring and indole nucleus, which contribute to its biological activity. The thiazole ring is known for its role in inhibiting microbial growth, while the indole structure is often associated with anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O2S |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | 2,3-dihydroindol-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
| CAS Number | 1903326-61-3 |
Antimicrobial Activity
Research indicates that compounds with a thiazole ring exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of enzymes critical for microbial cell wall synthesis. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various indole derivatives, this compound was tested against several pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as cefotaxime and piperacillin .
Antifungal Activity
The compound also shows promise as an antifungal agent. Its efficacy against fungi like Candida albicans has been noted in several studies. The interaction of the thiazole moiety with fungal cell membranes may disrupt their integrity, leading to cell death.
Table: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| This compound | 12.5 | Nystatin | 8 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer models. The indole structure is known for its ability to interfere with cellular processes such as DNA replication and protein synthesis.
Case Study: Cancer Cell Line Testing
In a recent study involving ovarian cancer xenografts in nude mice, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This suggests that the compound may act through apoptosis induction or cell cycle arrest mechanisms .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism: Inhibition of bacterial cell wall synthesis via thiazole interactions.
- Antifungal Mechanism: Disruption of fungal cell membrane integrity.
- Anticancer Mechanism: Induction of apoptosis through disruption of DNA and protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
